Hydrogen Bond Donor Count: Zero vs Common Pyrrolinone Scaffolds
The target compound possesses zero hydrogen bond donors, a direct consequence of the tertiary N-tert-butyl amide structure and the absence of hydroxyl or amine substituents [1]. In contrast, the closely related analog 3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one (CAS 210972-58-0) features a C3-hydroxy group and a free N-H, giving it two hydrogen bond donors . This difference is quantifiable via the HBD count: target = 0, comparator = 2 [1].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one: 2 HBD |
| Quantified Difference | Δ = 2 fewer HBDs for the target compound |
| Conditions | Computed descriptor; consistent across computational methods (PubChem, Cactvs) |
Why This Matters
Zero HBD count is a critical determinant for passive membrane permeability and CNS penetration potential, directly influencing compound selection for cellular assays and in vivo PK studies.
- [1] PubChem Compound Summary for CID 10878787, 1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one. National Center for Biotechnology Information (2026). View Source
